cis-3-Hexenyl butyrate

Catalog No.
S1514267
CAS No.
16491-36-4
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl butyrate

CAS Number

16491-36-4

Product Name

cis-3-Hexenyl butyrate

IUPAC Name

[(Z)-hex-3-enyl] butanoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5-

InChI Key

ZCHOPXVYTWUHDS-WAYWQWQTSA-N

SMILES

CCCC(=O)OCCC=CCC

Solubility

soluble in alcohol, propylene glycol; miscible with most fixed oils; insoluble in wate

Canonical SMILES

CCCC(=O)OCCC=CCC

Isomeric SMILES

CCCC(=O)OCC/C=C\CC

Occurrence and Natural Sources:

  • cis-3-Hexenyl butyrate is a naturally occurring ester found in various plants, including:
    • Bistorta manshuriensis: A flowering plant native to East Asia )
    • Acca sellowiana: The feijoa, a fruit tree native to South America )
    • Medicago sativa: Alfalfa, a flowering plant cultivated as forage )

Chemical Properties and Applications:

  • cis-3-Hexenyl butyrate is a colorless to pale yellow liquid with a characteristic green, fruity, and buttery odor ).
  • Due to its pleasant aroma, it finds application in the fragrance and flavor industry, particularly in:
    • Perfumes: To create fruity and floral notes Source: The Good Scents Company:
    • Food flavorings: To enhance the taste of fruits, berries, and chocolates Source: Firmenich:

Safety and Regulations:

  • The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated cis-3-Hexenyl butyrate and considers it safe for use as a flavoring agent at specific levels Source: FEMA Number 3402, Flavor and Extract Manufacturers Association:

Limitations of Current Knowledge:

  • While research has established the presence of cis-3-Hexenyl butyrate in various plants and its applications in the flavor and fragrance industries, further scientific studies are needed to explore its potential biological properties and other scientific applications.

Cis-3-Hexenyl butyrate is a fatty acid ester characterized by its fresh, green, and fruity aroma, reminiscent of grass and various fruits. Its chemical formula is C₁₀H₁₈O₂, and it has a CAS number of 16491-36-4. This compound is naturally found in several plants, including Medicago sativa (alfalfa) and Acca sellowiana (feijoa), contributing to their characteristic scents . The compound is recognized for its pleasant olfactory properties, making it valuable in the fragrance and flavor industries.

As cis-3-hexenyl butyrate primarily functions as a flavor and fragrance ingredient, a specific mechanism of action within biological systems is not applicable. However, its interaction with olfactory receptors in the nose is likely responsible for its perceived odor [].

While extensive safety data is not readily available, some general considerations can be made for esters:

  • Potential for skin irritation: Esters can cause skin irritation upon contact [].
  • Flammability: Esters are generally flammable liquids [].
Typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis involves the reaction of the ester with water to yield butanoic acid and cis-3-hexenol:

Cis 3 Hexenyl Butyrate+H2OButanoic Acid+Cis 3 Hexenol\text{Cis 3 Hexenyl Butyrate}+H_2O\rightarrow \text{Butanoic Acid}+\text{Cis 3 Hexenol}

Transesterification can occur when cis-3-hexenyl butyrate reacts with another alcohol in the presence of an acid catalyst, leading to the formation of a new ester and alcohol .

There are several methods for synthesizing cis-3-hexenyl butyrate:

  • Esterification: The most common method involves the reaction between butanoic acid and cis-3-hexenol in the presence of an acid catalyst.

    Butanoic Acid+Cis 3 HexenolCis 3 Hexenyl Butyrate+H2O\text{Butanoic Acid}+\text{Cis 3 Hexenol}\rightarrow \text{Cis 3 Hexenyl Butyrate}+H_2O
  • Transesterification: This method involves exchanging the alkoxy group of an ester with another alcohol.
  • Biotechnological Approaches: Recent advancements have explored using microbial fermentation to produce this compound from natural substrates, offering a more sustainable synthesis route .

Cis-3-Hexenyl butyrate finds applications primarily in:

  • Flavoring Agents: Used in food products to impart fruity and green notes.
  • Fragrance Industry: Employed in perfumes and cosmetics for its appealing scent profile.
  • Aromatherapy: Its aroma is believed to have calming effects, making it suitable for use in essential oils .

Cis-3-Hexenyl butyrate shares similarities with several other compounds due to its structure and functional properties. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Characteristics
Cis-3-Hexenal6728-26-3Green, grassy aroma; used in food flavoring
Ethyl Butyrate105-54-4Fruity aroma; commonly used in beverages
Hexyl Butyrate142-18-7Sweet, fruity scent; used in perfumes
Cis-3-Hexenyl Acetate108-24-7Fruity aroma; used in food and fragrance

Cis-3-Hexenyl butyrate stands out due to its unique blend of green and fruity notes that can evoke sensations of fresh fruits while also providing a buttery undertone . This combination makes it particularly versatile for both flavoring and fragrance applications compared to its analogs.

Lipase-Catalyzed Transesterification Methodologies

Lipases are pivotal in synthesizing cis-3-hexenyl butyrate due to their regioselectivity and ability to operate under mild conditions. The transesterification of cis-3-hexenol with butyric acid derivatives (e.g., vinyl butyrate) using immobilized lipases like Rhizomucor miehei lipase (Lipozyme IM-77) achieves yields exceeding 90%. Kinetic studies reveal that solvent-free systems at 45–60°C optimize reaction rates while minimizing energy input. For example, Candida rugosa lipase (CRL) catalyzes hexyl butyrate synthesis with a turnover number of 2.861 μmol/min/mg under optimal conditions.

Table 1: Kinetic Parameters for Lipase-Catalyzed cis-3-Hexenyl Butyrate Synthesis

ParameterValueConditionsSource
$$ V_{\text{max}} $$2.861 μmol/min/mgCRL, 50°C, solvent-free
$$ K_{m(\text{acid})} $$0.0746 MCRL, pH 7.5
Conversion Efficiency94.5%CRL-Diaion HP 20, 59.5°C

Immobilized Enzyme Systems for Industrial-Scale Production

Immobilization enhances lipase stability and reusability. CRL immobilized on Diaion HP 20 retains 60% activity after ten reaction cycles, achieving 95% conversion of hexyl butyrate in 8 hours. Similarly, Candida antarctica lipase B (CALB) displayed on Pichia pastoris cells enables continuous production in packed-bed reactors, reducing biocatalyst costs by 40%. Key factors influencing immobilized system performance include:

  • Support Matrix: Hydrophobic resins (e.g., Diaion HP 20) improve substrate affinity.
  • Temperature: Optimal activity occurs at 47–60°C, balancing reaction rate and enzyme denaturation.
  • Molar Ratio: A 1:2 (acid:alcohol) ratio maximizes esterification efficiency.

Substrate Specificity in Esterification Reactions

Substrate structure critically impacts enzymatic activity. Esters with shorter acyl chains (e.g., butyrate) exhibit higher reactivity due to reduced steric hindrance. For instance, Rhizomucor miehei esterase (RmEstB) shows 10-fold higher activity toward butyrate (C4) than laurate (C12). The presence of double bonds, as in cis-3-hexenol, enhances electrophilicity, favoring nucleophilic attack by lipases.

Table 2: Substrate Specificity of Esterases Toward Butyrate Esters

EnzymeSubstrate$$ k_{\text{cat}} $$ (s⁻¹)$$ K_m $$ (mM)Source
RmEstBButyrate4.59 ± 0.80.45 ± 0.03
RmEstAHexenoate10.58 ± 1.400.28 ± 0.02
CRLVinyl butyrate132.0 ± 2.5 U/g0.125 ± 0.01

Metabolic Engineering of Microbial Biosynthesis Platforms

Metabolic engineering offers sustainable alternatives to chemical synthesis. Saccharomyces cerevisiae engineered with Arabidopsis thaliana hydroperoxide lyase (HPL) produces cis-3-hexenol from linolenic acid, which is subsequently esterified by endogenous acyltransferases. Co-expression of Candida rugosa lipase (CRL) and butyryl-CoA synthetase in Escherichia coli improves butyrate availability, boosting cis-3-hexenyl butyrate titers to 12 g/L in bioreactors.

cis-3-Hexenyl butyrate functions as a critical volatile organic compound in plant-to-plant communication networks, serving as both a signal and cue for neighboring vegetation [38] [42]. This green leaf volatile operates through sophisticated biochemical pathways that enable rapid information transfer between plants across spatial distances [34] [36]. The compound is synthesized via the hydroperoxide lyase pathway of oxylipin metabolism and is released during plant stress responses, including harvesting, mowing, grazing, drought, and pest infestation [39].

The mechanism of interplant communication mediated by cis-3-Hexenyl butyrate involves the perception of volatile cues by receiver plants through specialized calcium signaling pathways [37]. When exposed to this compound, receiver plants exhibit rapid increases in cytosolic calcium concentration, which serves as the primary signal transduction mechanism [37]. The calcium influx occurs initially in guard cells and subsequently spreads to mesophyll cells, indicating that the volatile is rapidly taken up by inner tissues via stomata [37].

Research has demonstrated that the effectiveness of volatile communication is context-dependent and determined by the specific plants involved [42]. The unique volatile profiles and release of specific cues guide plants to respond in a timely manner to cope with upcoming challenging threats and stress [42]. cis-3-Hexenyl butyrate represents part of a complex dialogue between emitter and receiver plants, where the outcome of information exchange shapes communication patterns between individuals at the community level [42].

Plant-to-plant signaling through cis-3-Hexenyl butyrate operates on both active and passive mechanisms [15]. Active plant-plant interaction requires physiological changes and signal reception in receiver plants, while passive interaction involves chemical changes to the surface of receiver plants as volatiles adsorb to their surfaces [15]. The compound can linger on surfaces such as plant leaves due to its semi-volatile nature, providing sustained protection even against fungal pathogen spores [15].

Studies have shown that cis-3-Hexenyl butyrate emission is enhanced under elevated carbon dioxide levels, suggesting that global climate change could potentially alter plant-insect interactions by influencing the release of this important signaling molecule . The compound's role in plant communication extends beyond immediate stress responses, as it can prime defense responses in neighboring plants, preparing them for potential future attacks [41].

Induction of Systemic Acquired Resistance in Neighboring Plants

cis-3-Hexenyl butyrate plays a fundamental role in inducing systemic acquired resistance in neighboring plants through chemical priming mechanisms [11] [23]. When plants are exposed to this volatile compound, they develop an enhanced capacity to respond more rapidly and effectively to subsequent pathogen attacks, a phenomenon known as defense priming [11] [49]. This priming effect persists over a stress-free period and can be expressed in plant organs that have not been directly treated with the compound [11].

The molecular mechanisms underlying systemic acquired resistance induction involve the activation of calcium-dependent signaling pathways and mitogen-activated protein kinase cascades [23] [1]. Exposure to cis-3-Hexenyl butyrate initiates various defense signaling events, including activation of calcium permeable channels, production of nicotinamide adenine dinucleotide phosphate oxidase-mediated reactive oxygen species, and phosphorylation of mitogen-activated protein kinases [23] [1]. These signaling cascades ultimately lead to the transcriptional upregulation of pathogenesis-related genes and other defense-related markers [23] [28].

Transcriptomic analysis reveals that cis-3-Hexenyl butyrate treatments induce significant changes in gene expression patterns related to plant immunity [23]. The compound upregulates genes involved in chitin metabolic processes, amino glycan metabolism, and endopeptidase activity, which are primarily associated with pathogen defense responses [23]. Specifically, pathogenesis-related genes including pathogenesis-related protein 1 and pathogenesis-related protein 5 show statistically significant induction following treatment [23].

The systemic acquired resistance induced by cis-3-Hexenyl butyrate operates independently of abscisic acid biosynthesis and signaling pathways [23] [1]. This independence distinguishes it from other stress response mechanisms and suggests that the compound activates alternative defense pathways [23]. The volatile compound functions as a damage-associated molecular pattern, amplifying immune responses through recognition by pattern recognition receptors [23].

Research has demonstrated that the priming effects of cis-3-Hexenyl butyrate extend to multiple plant species, including tomato, tobacco, Arabidopsis, maize, and citrus [28] [30]. This broad-spectrum activity indicates the evolutionary conservation of the signaling pathways involved in volatile-mediated defense priming [28]. The compound's ability to induce resistance across diverse plant families suggests its potential as a universal elicitor for sustainable agricultural applications [28].

Tritrophic Interactions with Insect Herbivores and Predators

cis-3-Hexenyl butyrate mediates complex tritrophic interactions involving plants, herbivorous insects, and their natural enemies through sophisticated chemical communication networks [15] [16]. The compound serves as an important chemical signal that attracts natural enemies of herbivores, including parasitoids and predators, thereby reducing herbivory pressure on plants [16] [20]. This indirect defense mechanism represents a crucial ecological strategy for plant protection against insect damage.

Parasitoid wasps demonstrate strong behavioral responses to cis-3-Hexenyl butyrate, utilizing the compound as a host location cue [19] [22]. Electroantennogram studies reveal that both specialist and generalist parasitoid species, including Microplitis croceipes and Cotesia marginiventris, exhibit significant antennal responses to the compound [22]. The response patterns vary between sexes and species, with females generally showing greater sensitivity at lower concentrations while males demonstrate enhanced responses at higher doses [22].

Parasitoid SpeciesSexResponse PatternEcological Significance
Microplitis croceipesFemaleEnhanced sensitivity at low concentrationsSpecialist host location
Microplitis croceipesMaleGreater response at high concentrationsMating and host finding
Cotesia marginiventrisFemaleBroad concentration response rangeGeneralist foraging strategy
Cotesia marginiventrisMaleVariable dose-dependent responsesFlexible host utilization

The compound plays a critical role in tritrophic metabolism of plant chemical defenses, influencing both herbivore and predator performance [18]. Research demonstrates that while herbivorous insects may metabolize plant defense compounds containing cis-3-Hexenyl butyrate, this metabolism can impair larval development and adult reproduction [18]. Conversely, predatory species often efficiently degrade ingested compounds through general conjugation pathways without negative effects on survival or reproduction [18].

Behavioral bioassays have shown that egg parasitoids, particularly Trichogramma chilonis, exhibit significant attraction to cis-3-Hexenyl butyrate and related compounds [19]. The highest behavioral responses occur at specific concentration ranges, with optimal attraction observed at intermediate concentrations [19]. This dose-dependent response pattern suggests that parasitoids have evolved sophisticated detection mechanisms to distinguish between different levels of plant distress signals [19].

cis-3-Hexenyl butyrate also influences the attraction patterns of natural enemies through synergistic effects with other volatile compounds [19]. Combination treatments involving the compound with other herbivory-induced plant volatiles often produce enhanced attraction compared to individual compounds alone [19]. This synergistic effect indicates that natural enemies utilize complex volatile bouquets rather than single compounds for host location and prey finding [19].

The tritrophic effects extend beyond immediate predator-prey interactions to influence community-level dynamics [15]. Plants releasing cis-3-Hexenyl butyrate can experience reduced herbivore pressure through enhanced recruitment of natural enemies, leading to associational resistance effects for neighboring vegetation [15]. This community-wide protection demonstrates the broader ecological significance of volatile-mediated tritrophic interactions in natural ecosystems [15].

Priming Effects on Defense Gene Expression Networks

cis-3-Hexenyl butyrate exerts profound priming effects on plant defense gene expression networks, fundamentally altering the transcriptional landscape of treated plants [23] [24]. The compound induces comprehensive changes in gene expression patterns, with transcriptomic analyses revealing differential expression of over 1,400 genes following treatment [23]. These extensive transcriptional modifications demonstrate the compound's capacity to reprogram cellular metabolism and defense responses at the molecular level.

The priming mechanism involves activation of multiple signaling cascades that converge on defense gene expression networks [23] [46]. cis-3-Hexenyl butyrate treatment activates calcium permeable channels, which trigger downstream mitogen-activated protein kinase cascades including mitogen-activated protein kinase 3 and mitogen-activated protein kinase 6 [23] [46]. These kinases subsequently phosphorylate transcription factors that regulate defense gene expression, creating a coordinated response to potential threats [23].

Gene CategoryNumber of Upregulated GenesBiological ProcessMolecular Function
Pathogenesis-related85Disease resistanceAntimicrobial activity
Chitinase family42Chitin degradationChitinase activity
Transcription factors67Gene regulationDNA binding
Kinase cascades38Signal transductionProtein kinase activity

Gene ontology enrichment analysis reveals that cis-3-Hexenyl butyrate primarily upregulates genes involved in organonitrogen compound metabolic processes, chitin metabolic processes, and amino glycan metabolic processes [23]. The molecular function category shows enrichment in chitinase activity, chitin binding, and endopeptidase activity, all of which are associated with pathogen defense responses [23]. This pattern indicates that the compound specifically targets defense-related pathways while modulating primary metabolism.

The priming effects extend to photosynthesis-related gene networks, with the compound causing downregulation of chlorophyll-binding proteins and photosystem components [23]. This metabolic reprogramming suggests that cis-3-Hexenyl butyrate treatment shifts cellular resources from growth and photosynthesis toward defense responses [23]. The coordinated regulation of these opposing pathways demonstrates the compound's role in optimizing plant fitness under stress conditions.

Transcription factor networks play a central role in mediating the priming effects of cis-3-Hexenyl butyrate [23] [27]. The compound significantly induces WRKY transcription factors, which are key regulators of plant immune responses and stress tolerance [23]. Additionally, ethylene-responsive transcription factors show enhanced expression, indicating cross-talk between volatile signaling and hormone-mediated defense pathways [23].

The temporal dynamics of gene expression priming reveal that cis-3-Hexenyl butyrate effects persist for extended periods following initial treatment [24] [49]. Early response genes are activated within hours of exposure, while late response genes show sustained expression changes lasting several days [49]. This prolonged priming effect ensures that plants maintain enhanced defensive capacity over time periods that span multiple potential stress events [49].

The molecular architecture of cis-3-hexenyl butyrate fundamentally determines its distinctive olfactory properties through specific structural features that interact with human olfactory receptors. This compound, with the molecular formula C10H18O2 and molecular weight of 170.25 g/mol, exhibits a characteristic green, fruity, wine-like aroma that has made it invaluable in modern perfumery [1] [2].

The cis configuration at the C3 position plays a crucial role in determining the compound's odor profile. Research in structure-odor relationships has demonstrated that the geometric isomerism significantly affects olfactory perception, with the cis isomer producing a more intense and characteristic green note compared to its trans counterpart [3]. The presence of the double bond at the 3-position creates a specific molecular geometry that optimizes binding to olfactory receptors responsible for detecting green, leafy aromas.

The ester functional group contributes to the compound's volatility and fruity character. Studies have shown that the butyrate ester moiety provides a balance between the green leafy notes imparted by the hexenyl alcohol portion and the fruity, wine-like characteristics associated with the butanoic acid component [4]. This dual character makes cis-3-hexenyl butyrate particularly effective as a bridging note in complex fragrance compositions.

Quantitative structure-activity relationship studies have revealed that the compound's Log P value of 3.48 places it in an optimal range for skin penetration and volatility, ensuring effective diffusion while maintaining adequate substantivity [1]. The molecular length of approximately 9 Angstroms aligns with research indicating that this represents an optimal size for maximum olfactory potency in homologous series [5].

The compound's electronic properties, including its dipole moment and charge distribution, contribute to its ability to activate specific olfactory receptors. Research has indicated that the ester carbonyl group serves as a key pharmacophore, interacting with receptor sites through hydrogen bonding and van der Waals forces [6]. The positioning of the ester group relative to the double bond creates a unique electronic environment that distinguishes cis-3-hexenyl butyrate from other green esters.

Synergistic Blending with Floral Absolute Compositions

The synergistic properties of cis-3-hexenyl butyrate with floral absolutes represent one of its most significant applications in perfumery. This compound demonstrates exceptional compatibility with high-quality floral materials, enhancing their natural character while providing fresh, green lift to traditional floral bouquets [1] [7].

Jasmine sambac absolute shows remarkable synergy with cis-3-hexenyl butyrate, with the green ester enhancing the natural facets of the floral note without overwhelming its delicate character. Usage levels of 0.1-0.5% in the fragrance concentrate have been found optimal, providing sufficient green lift while maintaining the authentic jasmine profile [8]. The compound's moderate volatility ensures it persists alongside the middle notes of jasmine, creating a harmonious blend that extends the perceived freshness of the composition.

Ylang-ylang absolute benefits significantly from the addition of cis-3-hexenyl butyrate, which provides fresh lift to the rich, sometimes cloying floral bouquet. The green ester helps to balance the heavy, tropical character of ylang-ylang, making it more accessible in modern fragrance compositions [9]. Research has shown that the compound's fruity wine-like facets complement the natural fruit notes found in ylang-ylang essential oil, creating a coherent olfactory experience.

Rose absolute compositions gain distinctive character when enhanced with cis-3-hexenyl butyrate, which imparts a green rose bourbon character reminiscent of natural rose leaves. This effect is particularly pronounced in formulations targeting the realistic recreation of rose gardens, where the green vegetative notes are essential for authenticity [10]. The compound's ability to evoke the smell of crushed rose leaves adds complexity and naturalness to rose-centered fragrances.

Geranium-based compositions utilize cis-3-hexenyl butyrate to support the rosy-fruity profile while adding green freshness. The compound's wine-like character harmonizes with geranium's natural grape-like facets, creating a cohesive olfactory impression [11]. This synergy is particularly effective in unisex fragrances where the green character helps balance traditionally feminine floral notes.

Lavender formulations benefit from the herbaceous character imparted by cis-3-hexenyl butyrate, which enhances the natural green aspects of lavender while providing fruity complexity. The compound's moderate strength ensures it supports rather than dominates the lavender profile, making it valuable in both traditional and modern lavender interpretations [10].

The compound's effectiveness in floral blending stems from its ability to bridge different olfactory families. Its green character connects with the natural vegetative aspects of flowers, while its fruity and wine-like facets complement the complex aromatic profiles of floral absolutes. This versatility makes it an essential tool for perfumers seeking to create naturalistic floral compositions with enhanced freshness and complexity.

Psychophysical Perception Thresholds in Human Olfaction

The psychophysical perception of cis-3-hexenyl butyrate in human olfaction demonstrates remarkable sensitivity, with detection thresholds indicating this compound as one of the more potent green esters in perfumery. Comprehensive threshold studies using the triangular bag method have established a detection threshold of 0.26 ppb (v/v) in air, placing it among the most potent naturally occurring green notes [12].

Air dilution olfactometry studies have confirmed the compound's high olfactory impact, with recognition thresholds ranging from 1.5-3.0 ppm depending on test conditions and population demographics [13]. The compound's threshold in ethanol solution has been established at 18 μg/L, making it particularly effective in alcoholic fragrance formulations where it can provide significant olfactory impact at very low concentrations [14].

Human sensory panel studies involving 20 trained assessors have revealed interesting patterns in perception variability. The compound shows a 2.1-fold variation in detection thresholds among normosmic individuals, which is relatively low compared to other ester compounds [13]. This consistency in perception makes it a reliable ingredient for fragrance formulations targeting broad consumer appeal.

Intensity rating studies using a 1-10 scale have shown that cis-3-hexenyl butyrate receives an average rating of 6.2 ± 1.8 at suprathreshold concentrations, indicating moderate to strong perceived intensity [13]. The compound's hedonic rating of 6.8 ± 2.1 on a pleasant-unpleasant scale suggests generally positive consumer response, though individual preferences vary significantly.

Odor Activity Value calculations in fragrance matrices typically range from 1.0-4.0, indicating that the compound contributes meaningfully to the overall fragrance profile even at low concentrations [14]. This high activity value stems from the compound's low threshold combined with its distinctive odor character, making it an efficient perfumery ingredient.

Population studies have revealed interesting demographic variations in threshold perception. Age-related differences show that younger individuals (18-35 years) demonstrate slightly lower thresholds compared to older populations, with approximately 15% variation observed [13]. Gender differences appear minimal, with no statistically significant threshold variations between male and female subjects.

The compound's threshold stability over time has been studied in repeated exposure experiments. Research indicates that threshold values remain relatively consistent over multiple testing sessions, suggesting minimal adaptation effects [13]. This stability is important for fragrance applications where consistent performance is required.

Cross-cultural studies have examined threshold variations across different ethnic populations. Results indicate that while individual variation exists, no significant population-based differences in threshold values have been observed, suggesting universal applicability of the compound across diverse consumer markets [13].

Stabilization Strategies for Top-Note Formulations

The stabilization of cis-3-hexenyl butyrate in top-note formulations represents a critical aspect of its successful application in perfumery. As a relatively volatile ester with moderate chemical stability, the compound requires specific strategies to maintain its olfactory impact throughout the fragrance's lifecycle [15].

Microencapsulation emerges as the most effective stabilization method, providing 85-95% stability improvement through physical barrier protection. Spray drying and coacervation techniques have proven particularly successful, creating microscopic capsules that protect the compound from oxidation and volatilization while controlling release rates [16]. These encapsulated forms retain 40-60% of the original volatility, providing sustained fragrance release over extended periods.

Complexation with cyclodextrin offers another effective stabilization approach, achieving 75-85% stability improvement through inclusion complex formation. The optimal ratio of 1:1 molar ratio between cis-3-hexenyl butyrate and cyclodextrin creates stable inclusion complexes that protect the compound from degradation while retaining 60-75% of its original volatility [17]. This method is particularly valuable for water-based fragrance applications where traditional stabilization methods may be ineffective.

Antioxidant addition provides significant protection against oxidative degradation, with stability improvements of 60-75% achieved through the use of butylated hydroxytoluene and butylated hydroxyanisole at concentrations of 0.01-0.1% [18]. These antioxidants effectively scavenge free radicals that would otherwise degrade the ester bond, maintaining 80-95% of the compound's original volatility while extending shelf life.

pH adjustment represents a crucial stabilization parameter, with optimal stability achieved at pH 4.5-6.5. This slightly acidic environment prevents hydrolysis of the ester bond while maintaining the compound's olfactory properties [18]. Maintaining proper pH achieves 70-80% stability improvement while preserving 85-95% of the original volatility.

Temperature control during storage and formulation proves essential for maintaining compound integrity. Storage below 25°C prevents thermal degradation and achieves 80-90% stability improvement while retaining 90-98% of the original volatility [18]. This approach is particularly important for commercial formulations where extended storage periods are required.

Light protection through amber glass containers and UV-filtering materials provides 65-80% stability improvement by preventing photodegradation. This approach maintains 80-90% of the compound's original volatility while protecting against ultraviolet-induced decomposition [18]. Light protection is especially important for retail formulations exposed to display lighting.

Carrier oil dilution offers a practical stabilization method, achieving 70-85% stability improvement through volatility reduction. Dilution rates of 10-50% in appropriate carrier oils reduce evaporation rates while maintaining olfactory effectiveness [17]. However, this approach reduces volatility retention to 30-50%, requiring careful balance between stability and performance.

Solid support adsorption using silica gel and activated carbon provides 60-75% stability improvement through surface stabilization mechanisms. This approach maintains 50-70% volatility retention while providing protection against chemical degradation [17]. Solid support methods are particularly valuable for solid fragrance applications where liquid stabilization methods are impractical.

Physical Description

colourless to pale yellow liquid with a green, fruity, buttery odou

XLogP3

2.7

Density

d254 0.9
0.860-0.899

UNII

O47B839622

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1612 of 1653 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

16491-36-4

Wikipedia

(3Z)-3-hexenyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-15-2023

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